molecular formula C17H18N2O2 B2488091 N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide CAS No. 1024219-85-9

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide

Cat. No.: B2488091
CAS No.: 1024219-85-9
M. Wt: 282.343
InChI Key: RIKORROBNVMPSI-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclobutanecarboxamide group attached to a pyridine ring, which is further substituted with a benzyloxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound could include studying its synthesis in more detail, investigating its potential uses (for example, in medicine or materials science), and conducting a thorough investigation of its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: The initial step involves the preparation of 3-(benzyloxy)pyridine. This can be achieved through the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclobutanecarboxamide Formation: The next step involves the formation of the cyclobutanecarboxamide moiety. This can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling of Intermediates: The final step involves the coupling of the benzyloxy pyridine intermediate with the cyclobutanecarboxamide moiety. This can be achieved through a nucleophilic substitution reaction in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the benzyloxy and cyclobutanecarboxamide groups.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and a bromine substituent.

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide is unique due to the presence of both the benzyloxy and cyclobutanecarboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKORROBNVMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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